molecular formula C20H17Cl2F3N4O3S B11064126 2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide

Cat. No.: B11064126
M. Wt: 521.3 g/mol
InChI Key: OWROXBPVZASYPC-UHFFFAOYSA-N
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Description

    2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a synthetic organic compound with the molecular formula C₁₆H₁₃Cl₂F₃N₂O₃S. Let’s break down its structure

    Purpose: This compound has applications in various fields, including medicinal chemistry and agrochemical research.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including the introduction of chloro and sulfamoyl groups. Specific synthetic routes may vary, but a common approach is the Suzuki–Miyaura coupling.

      Reaction Conditions: Mild reaction conditions are preferred to preserve functional groups.

      Industrial Production: While I don’t have specific industrial production details, the compound can be synthesized on a larger scale using optimized conditions.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions

      Common Reagents: Reagents like boron-based compounds (e.g., organotrifluoroborates) are essential for Suzuki–Miyaura coupling.

      Major Products: The specific products depend on the reaction conditions and substituents involved.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

      Agrochemicals: It might find use in crop protection or pest control.

      Biological Studies: Investigating its interactions with biological targets.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of chlorine, sulfamoyl, and trifluoromethyl groups sets it apart.

      Similar Compounds: While I don’t have an exhaustive list, related compounds include other benzamides and pyrazoles.

    Remember that this compound’s applications and mechanisms are still subjects of ongoing research.

    Properties

    Molecular Formula

    C20H17Cl2F3N4O3S

    Molecular Weight

    521.3 g/mol

    IUPAC Name

    2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide

    InChI

    InChI=1S/C20H17Cl2F3N4O3S/c1-11-8-18(20(23,24)25)29(27-11)13-6-4-12(5-7-13)26-19(30)14-9-17(16(22)10-15(14)21)33(31,32)28(2)3/h4-10H,1-3H3,(H,26,30)

    InChI Key

    OWROXBPVZASYPC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C

    Origin of Product

    United States

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